N-Desmethyl N-Ethyl Doxepin-d3
Description
Properties
Molecular Formula |
C₂₀H₂₀D₃NO |
|---|---|
Molecular Weight |
296.42 |
Synonyms |
3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-methyl-1-propanamine-d3; Dibenz[b,e]oxepin 1-Propanamine Deriv-d3. |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Chemical Synthesis Pathways for Doxepin (B10761459) and its N-Desmethyl Analogues
The synthesis of doxepin, a dibenz[b,e]oxepin derivative, and its analogues serves as the foundation for producing isotopically labeled versions. Doxepin itself is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an approximate 85:15 ratio respectively. newdrugapprovals.org The core structure is assembled through multi-step organic synthesis.
A common pathway to N-desmethyl doxepin, a key intermediate, involves the demethylation of doxepin. This can be achieved using various reagents. For instance, a patented method describes the use of 2,2,2-trichloroethyl chloroformate in the presence of an organic base like N,N-diisopropylethylamine, followed by a reduction step with zinc powder and a weak acid to yield desmethyl doxepin. google.com Another approach involves utilizing reagents like lithium aluminum hydride or boron tribromide to selectively remove the methyl group. evitachem.com
Further functionalization, such as N-acetylation or N-formylation of desmethyl doxepin, can be accomplished through standard chemical reactions or even biocatalytic methods using filamentous fungus. newdrugapprovals.org The synthesis of N-desmethyl N-ethyl doxepin would logically follow the demethylation of doxepin, succeeded by an ethylation step, likely through an alkylation reaction using an ethyl halide. evitachem.com
Techniques for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The introduction of deuterium atoms at specific locations within a molecule is a critical aspect of synthesizing isotopically labeled standards like N-Desmethyl N-Ethyl Doxepin-d3 (B12416610). This process, known as deuteration, often leverages the kinetic isotope effect to enhance the metabolic stability of the compound. juniperpublishers.commusechem.com
Selection of Deuterated Precursors
The choice of deuterated reagents is a important in the synthesis of isotopically labeled compounds. isotope.com For the synthesis of N-Desmethyl N-Ethyl Doxepin-d3, where the deuterium atoms are located on the ethyl group, a deuterated ethylating agent would be the logical precursor. This could include deuterated ethyl halides (e.g., iodoethane-d5 (B31937) or bromoethane-d5) or other deuterated ethyl sources. The use of deuterated solvents like D2O (heavy water) is also a common and economical strategy for introducing deuterium. nih.govnii.ac.jp For instance, deuterated acetic acid has been used for the deuteration of similar complex molecules. nih.gov
Reaction Conditions for Stereoselective Deuteration
Achieving stereoselectivity during deuteration is crucial for producing a well-defined final product, especially for chiral molecules. nih.gov While this compound is not chiral at the labeled site, the principles of stereoselective deuteration are relevant to the broader field of isotopic labeling.
Several methods have been developed for the site- and stereoselective deuteration of organic molecules. rsc.org Catalytic methods are frequently employed, using catalysts such as ruthenium or nickel. rsc.orgnih.govmarquette.edu For example, an efficient deuteration of β-amino C─H bonds in N-alkylamine-based pharmaceuticals has been achieved using a Lewis acidic B(C6F5)3 and a Brønsted basic N-alkylamine to form an enamine intermediate, which is then deuterated. nih.gov Another approach involves the use of a nanostructured iron catalyst with D2O under hydrogen pressure for the selective deuteration of (hetero)arenes. nih.gov The reaction conditions, including temperature, solvent, and catalyst choice, are optimized to control the position and stereochemistry of deuterium incorporation. rsc.orgnih.gov
Characterization of Isotopic Purity and Enrichment in this compound Preparations
Ensuring the quality of isotopically labeled standards requires rigorous characterization of their isotopic purity and enrichment. alfa-chemistry.com This is essential for their reliable use in quantitative analyses. rsc.org
Several analytical techniques are employed for this purpose. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), is a primary tool for determining the level of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule and its isotopologues. rsc.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also widely used. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. It not only confirms the structural integrity of the compound but also provides detailed information about the specific positions of the deuterium atoms and the relative percentage of isotopic purity. nih.govrsc.org By comparing the NMR spectra of the deuterated compound with its unlabeled counterpart, the degree of deuterium incorporation at each designated position can be accurately determined.
The combination of HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized this compound. rsc.org
Interactive Data Table: Analytical Techniques for Isotopic Purity
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines isotopic enrichment by analyzing mass-to-charge ratios of isotopologues. rsc.org |
| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Separates the compound from impurities and provides mass information for isotopic analysis. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms structural integrity and determines the position and percentage of deuterium incorporation. nih.govrsc.org |
Scalability Considerations in Laboratory Synthesis
The ability to scale up the synthesis of isotopically labeled compounds from laboratory (gram) to industrial (kilogram) quantities is a significant consideration, particularly for compounds that may be used in clinical studies or as widely available reference standards. isotope.comnih.gov
Key factors in scalability include the cost and availability of starting materials and reagents, the robustness and efficiency of the synthetic route, and the ease of purification. nih.govalfa-chemistry.com The development of continuous flow reactors offers a promising approach to scaling up chemical syntheses, allowing for better control over reaction conditions and potentially higher yields and purity compared to traditional batch processes. osti.gov
For the synthesis of this compound, scalability would involve optimizing the demethylation, ethylation, and deuteration steps to be efficient and cost-effective on a larger scale. The use of readily available and inexpensive deuterium sources, such as D2O, is advantageous for scalable deuteration processes. nih.gov Furthermore, developing catalytic systems that are stable, reusable, and effective under mild conditions is crucial for sustainable and scalable industrial production. rsc.orgnih.gov The transition from laboratory-scale synthesis to larger production requires careful process development and optimization to ensure consistent quality and purity of the final product. isotope.com
Advanced Analytical Methodologies Utilizing N Desmethyl N Ethyl Doxepin D3
Application of N-Desmethyl N-Ethyl Doxepin-d3 (B12416610) as an Internal Standard in Quantitative Analysis
Principles of Isotope Dilution Mass Spectrometry for Metabolite Quantification
No specific research findings are available for N-Desmethyl N-Ethyl Doxepin-d3.
Advantages in Overcoming Matrix Effects and Enhancing Analytical Accuracy
No specific research findings are available for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound
Optimization of Chromatographic Separation Parameters
No specific research findings are available for this compound.
Tandem Mass Spectrometry Detection Modes and Fragmentation Patterns
No specific research findings are available for this compound.
Ionization Source Selection and Performance Assessment
No specific research findings are available for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical technique for the quantification of tricyclic antidepressants (TCAs) and their metabolites from various biological matrices. researchgate.net The deuterated internal standard, this compound, is instrumental in achieving accurate quantification in such assays. The successful application of GC-MS for these compounds hinges on meticulous optimization of sample preparation, chromatographic separation, and detection parameters.
Derivatization Procedures for Enhanced Volatility and Detection
Direct analysis of doxepin (B10761459) and its metabolites, including N-desmethyl derivatives, by GC-MS is often challenging due to their polarity and low volatility. Derivatization is a critical pre-analytical step employed to convert these analytes into more volatile and thermally stable forms, thereby improving their chromatographic behavior and detection sensitivity.
Several derivatization reagents have been successfully utilized for the analysis of doxepin and its related compounds:
Acylating Agents: Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent used to derivatize the secondary amine group present in desmethyl metabolites. nih.gov This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, which significantly increases the compound's volatility. mdpi.com
Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) are also employed. oup.com These agents introduce a trimethylsilyl (B98337) (TMS) group, which effectively masks the polar N-H group, leading to improved peak shape and thermal stability during GC analysis.
Chloroformate Reagents: In some methods, 2,2,2-trichloroethyl chloroformate has been used for the derivatization of doxepin and desmethyldoxepin. This reaction forms a single, stable product that is highly sensitive to electron-capture detection, an alternative to mass spectrometry detection. humanjournals.comoup.com
The choice of derivatization agent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure complete and reproducible conversion of the target analyte without degradation.
GC Column Chemistry and Temperature Programming Optimization
The separation of this compound from the parent drug and other metabolites is achieved on a gas chromatographic column. The choice of column chemistry and the optimization of the oven temperature program are paramount for achieving the required resolution and analysis time.
Column Chemistry: Capillary columns are favored over traditional packed columns for their superior separation efficiency. nih.gov Columns with a non-polar or mid-polarity stationary phase are typically used for the analysis of TCAs. Common stationary phases include:
5% Phenyl Polysiloxane (e.g., DB-5MS, CP-Sil 8 CB, Rtx-1MS): These are versatile, low-bleed columns providing excellent separation for a wide range of analytes, including TCAs and their derivatives. mdpi.comencyclopedia.pub
100% Dimethylpolysiloxane (e.g., SPB-1): This non-polar phase separates compounds primarily based on their boiling points. mdpi.com
More Polar Phases (e.g., DB-17): In some applications, a more polar column may be used to achieve specific selectivity between closely related isomers or metabolites. researchgate.net
Temperature Programming: Isothermal analysis is generally unsuitable for complex mixtures containing compounds with a wide range of boiling points. Temperature programming, where the column oven temperature is increased during the analysis, is essential for achieving good peak shapes for later-eluting compounds without excessively long run times. phenomenex.com A typical temperature program involves:
An initial oven temperature held for a short period to allow for the elution of volatile components.
A controlled temperature ramp (e.g., 10-25 °C per minute) to facilitate the elution of analytes with increasing boiling points.
A final hold at a higher temperature to ensure all components have eluted from the column.
Optimization of these parameters, including the injector temperature (e.g., 270 °C) and carrier gas flow rate (e.g., helium at 1.2 mL/min), is crucial for developing a robust and reliable GC-MS method. oup.com
Comprehensive Method Validation Frameworks for Bioanalytical Quantification
The validation of any bioanalytical method is essential to ensure its reliability for the quantification of analytes in biological samples. For this compound, which serves as an internal standard, the validation framework ensures that the method for the primary analyte is accurate, precise, and specific.
Evaluation of Specificity and Selectivity in Complex Matrices
Specificity and selectivity are critical parameters in bioanalytical method validation, ensuring that the detected signal corresponds solely to the analyte of interest.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or degradation products. bioanalysis-zone.commdpi.com
Selectivity refers to the ability to differentiate and quantify the analyte from other components in the sample matrix, such as endogenous substances in plasma or hair. bioanalysis-zone.commdpi.com
In GC-MS, selectivity is significantly enhanced by using the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific mass fragments characteristic of the analyte and its internal standard (like this compound). nih.gov The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in extraction recovery and ionization efficiency. nih.gov
Determination of Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response over a defined range. A calibration curve is constructed by analyzing a series of standards of known concentrations.
The calibration range is established to cover the expected concentrations of the analyte in the samples. For doxepin and its metabolites, linear ranges have been established in various matrices. The quality of the linear fit is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.000 indicating excellent linearity. nih.gov
| Analyte(s) | Matrix | Analytical Method | Calibration Range | Correlation Coefficient (r or r²) |
| Doxepin, Desmethyldoxepin | Hair | GC-MS | 0.25–20 ng/mg | r = 0.984, r = 0.985 |
| Desmethyldoxepin isomers | Microsomal Mixtures | GC-MS | 50–2500 nM | r ≥ 0.999 |
| Nordoxepin (N-desmethyldoxepin) | Human Plasma | LC-MS/MS | 5.00–1300 pg/mL | r² ≥ 0.9993 |
| Doxepin HCl | Bulk/Formulation | RP-HPLC | 10–50 µg/ml | r² = 0.9974 |
Data compiled from multiple sources. nih.govnih.govnih.govresearchgate.net
Assessment of Analytical Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ) or Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net
The sensitivity of methods for doxepin and its metabolites varies significantly depending on the analytical technique, the sample matrix, and the sample preparation procedure.
| Analyte(s) | Matrix | Analytical Method | LOQ / LLOQ | LOD |
| Doxepin, Desmethyldoxepin | Hair | GC-MS | 0.25 ng/mg | Not Reported |
| Nordoxepin (N-desmethyldoxepin) | Human Plasma | LC-MS/MS | 5.00 pg/mL | Not Reported |
| Doxepin and other TCAs | Urine | GC-MS | 2–5 ng/mL | Not Reported |
| Doxepin HCl | Pharmaceutical Dosage Form | Spectrofluorimetry | 8.93 ng/mL | 2.95 ng/mL |
| Doxepin HCl | Bulk/Formulation | RP-HPLC | 0.50 µg/ml | 0.40 µg/ml |
Data compiled from multiple sources. mdpi.comnih.govnih.govresearchgate.netnih.gov
Precision and Accuracy Characterization (Intra-day and Inter-day Variability)
The use of this compound is fundamental to achieving the high degree of precision and accuracy required for validated bioanalytical methods. Precision is assessed by analyzing replicate samples at different concentrations within the same day (intra-day) and on different days (inter-day), while accuracy is determined by comparing the measured concentration to the true concentration.
In typical validation studies for the analysis of doxepin and its metabolites, quality control (QC) samples at low, medium, and high concentrations are analyzed in multiple replicates. The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and accuracy is expressed as the percentage of deviation from the nominal concentration. For bioanalytical methods, the acceptance criteria for precision are typically within 15% RSD (20% at the lower limit of quantification), and accuracy is within ±15% (±20% at the LLOQ).
While specific data for this compound is not extensively published, the following tables represent typical precision and accuracy results from LC-MS/MS methods for tricyclic antidepressants that employ deuterated internal standards. nih.govresearchgate.net
Table 1: Intra-day Precision and Accuracy This table illustrates typical intra-day variability for the quantification of an analyte using a deuterated internal standard like this compound.
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| 1.0 | 1.04 | 6.8 | 104.0 |
| 50.0 | 48.9 | 4.2 | 97.8 |
Table 2: Inter-day Precision and Accuracy This table illustrates typical inter-day variability over three separate days for the quantification of an analyte using a deuterated internal standard.
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18) | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| 1.0 | 1.07 | 8.5 | 107.0 |
| 50.0 | 51.1 | 5.9 | 102.2 |
The stable isotope-labeled internal standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement effects, which are then normalized when the ratio of the analyte peak area to the internal standard peak area is calculated. kcasbio.comtexilajournal.com This normalization is key to minimizing variability and achieving robust and reproducible results.
Stability Profiling of this compound in Prepared Solutions and Stored Samples
Ensuring the stability of an analyte and the internal standard in various conditions is a critical component of method validation. Stability studies are conducted to determine if the compound degrades during sample collection, processing, storage, and analysis. This compound, as the internal standard, must exhibit stability comparable to the analyte it is used to quantify.
Stability is typically assessed under the following conditions:
Stock Solution Stability: Evaluating the stability of the internal standard in its solvent at room and refrigerated temperatures over a period of time.
Bench-Top Stability: Assessing the stability of the analyte and internal standard in the biological matrix at room temperature for a duration that mimics the sample preparation time.
Freeze-Thaw Stability: Subjecting samples to multiple cycles of freezing and thawing to simulate conditions during sample retrieval and analysis.
Long-Term Storage Stability: Evaluating the stability of the analyte and internal standard in the biological matrix stored at low temperatures (e.g., -20°C or -80°C) for an extended period.
The results are typically considered acceptable if the mean concentration at each stability time point is within ±15% of the nominal concentration. Research on related compounds suggests that doxepin and its metabolites, along with their deuterated internal standards, demonstrate good stability under typical bioanalytical conditions. semanticscholar.org
Strategies for Sample Preparation from Biological and Environmental Matrices
The effective extraction of target analytes from complex matrices like plasma, urine, hair, or environmental water samples is crucial for sensitive and reliable analysis. nih.gov The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the required level of cleanliness for the analytical instrument. This compound is added to the sample at the beginning of the preparation process to account for any analyte loss during extraction.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration, offering high recovery and the removal of interfering substances. nih.govresearchgate.net For tricyclic antidepressants like doxepin, reversed-phase SPE cartridges (e.g., C8 or C18) are commonly employed.
A typical SPE protocol involves the following steps:
Conditioning: The sorbent bed is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.
Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer), spiked with this compound, is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove hydrophilic interferences while retaining the analytes.
Elution: The analytes and the internal standard are eluted from the sorbent with a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or a basic methanol (B129727) solution).
Evaporation and Reconstitution: The eluate is often evaporated to dryness and reconstituted in a smaller volume of the mobile phase for injection into the LC-MS/MS system.
This method provides a cleaner extract compared to other techniques, which is beneficial for minimizing matrix effects in mass spectrometry. nih.gov
Liquid-Liquid Extraction (LLE) Techniques
Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov It is effective for extracting lipophilic compounds like doxepin from aqueous biological fluids. researchgate.netresearchgate.net
A common LLE procedure includes:
pH Adjustment: The pH of the aqueous sample (e.g., plasma) is adjusted to an alkaline value (e.g., pH 9-11) to ensure that the amine-containing analytes are in their non-ionized, more organic-soluble form.
Extraction: An immiscible organic solvent, such as methyl tert-butyl ether (MTBE), n-hexane, or a mixture like hexane-isoamyl alcohol, is added to the sample. nih.govresearchgate.net The mixture is vortexed to facilitate the transfer of the analytes and the internal standard into the organic phase.
Phase Separation: The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers.
Isolation and Concentration: The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness. The residue is then reconstituted in the mobile phase.
LLE is a cost-effective and efficient method, with studies showing extraction recoveries for doxepin and its metabolites often in the range of 70% to 90%. nih.gov
Microextraction Methods
Microextraction techniques are miniaturized versions of LLE that use significantly smaller volumes of organic solvents, making them more environmentally friendly. Dispersive liquid-liquid microextraction (DLLME) is one such advanced method used for the analysis of antidepressants in aqueous samples. nih.govresearchgate.net
The DLLME process generally involves:
Injection: A mixture of an extraction solvent (a water-immiscible organic solvent with high density, e.g., 1,2-dibromoethane) and a disperser solvent (a water-miscible organic solvent, e.g., acetonitrile) is rapidly injected into the aqueous sample. nih.gov
Cloud Formation: A cloudy solution forms, consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase. This creates a very large surface area, leading to rapid extraction of the analytes into the organic droplets.
Centrifugation and Collection: The mixture is centrifuged to sediment the dense, analyte-rich organic droplets at the bottom of the tube. The small volume of the sedimented phase is then collected with a microsyringe for analysis.
DLLME provides a very high enrichment factor, allowing for the detection of analytes at very low concentrations. nih.gov
Pharmacokinetic Investigation Methodologies in Non Human Systems
Application in Preclinical Animal Model Pharmacokinetic Studies
Preclinical pharmacokinetic (PK) studies in animal models are designed to quantitatively characterize the journey of a drug and its metabolites through the body. For N-Desmethyl N-Ethyl Doxepin-d3 (B12416610), these studies would typically be conducted in species such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates) to identify a species with a metabolic profile most similar to humans.
The assessment of ADME properties provides a fundamental understanding of a compound's disposition.
Absorption: Following administration (e.g., oral, intravenous), the rate and extent to which N-Desmethyl N-Ethyl Doxepin-d3 enters the systemic circulation are determined. Blood samples are collected at various time points and analyzed to determine the concentration of the compound. For oral administration, its bioavailability would be calculated by comparing the area under the concentration-time curve (AUC) to that of an intravenous dose.
Distribution: This aspect of the investigation determines where the compound travels within the body. Tissue samples (e.g., liver, kidney, brain, lung) are collected at different times after dosing to measure the concentration of this compound. This helps to identify potential target organs and tissues where the drug may accumulate.
Metabolism: The metabolic fate of this compound is a critical area of investigation. In vitro studies using liver microsomes or hepatocytes from different animal species can predict the metabolic pathways. In vivo, the identification of metabolites in plasma, urine, and feces is crucial. The deuteration in this compound is of particular interest, as it may slow down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This could potentially lead to a different metabolite profile or altered metabolic rates compared to its non-deuterated counterpart.
Excretion: The routes and rates of elimination of this compound and its metabolites from the body are determined by analyzing urine and feces collected over a period of time. This helps in understanding the primary clearance mechanisms.
A hypothetical summary of ADME properties for this compound in a preclinical model could be represented as follows:
| ADME Parameter | Observation in Rat Model (Hypothetical Data) | Implication |
| Oral Bioavailability | ~75% | Good absorption from the gastrointestinal tract. |
| Volume of Distribution | High (>5 L/kg) | Extensive distribution into tissues. |
| Primary Metabolic Pathway | N-de-ethylation, Hydroxylation | Multiple metabolic pathways are involved. |
| Primary Route of Excretion | Renal (as metabolites) | The kidneys are the main organ of elimination. |
Quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to measure the concentration of this compound in biological samples. From the concentration-time data, key pharmacokinetic parameters are calculated.
Clearance (CL): This parameter describes the volume of blood cleared of the drug per unit of time and is an indicator of the efficiency of elimination.
Volume of Distribution (Vd): This apparent volume indicates the extent of drug distribution in the body.
Half-life (t½): This is the time required for the drug concentration in the blood to decrease by half.
Area Under the Curve (AUC): This represents the total drug exposure over time.
Maximum Concentration (Cmax): This is the highest concentration of the drug observed in the blood.
Time to Maximum Concentration (Tmax): This is the time at which Cmax is reached.
The following table provides an example of pharmacokinetic parameters that might be determined for this compound in a preclinical animal model.
| Pharmacokinetic Parameter | Intravenous Dose (Hypothetical Data) | Oral Dose (Hypothetical Data) |
| Cmax (ng/mL) | 150 | 95 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (ng·h/mL) | 850 | 640 |
| t½ (h) | 6.5 | 7.0 |
| CL (L/h/kg) | 1.2 | - |
| Vd (L/kg) | 10.5 | - |
Bioanalytical Support for In Vivo Disposition Studies
Robust bioanalytical methods are fundamental to obtaining reliable data from in vivo disposition studies.
The accurate quantification of this compound in various biological matrices is essential. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity. The method involves extracting the compound from the biological matrix (e.g., plasma, urine, homogenized tissue), separating it from other components using liquid chromatography, and then detecting and quantifying it using mass spectrometry. A stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is typically used to ensure accuracy and precision. Given that this compound is itself a deuterated compound, a different isotopically labeled version (e.g., ¹³C-labeled) might be synthesized for use as an internal standard.
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the ADME of a drug in the body based on physiological, physicochemical, and biochemical parameters. For this compound, a PBPK model would be developed using data from in vitro and preclinical in vivo studies.
Key considerations for developing a PBPK model for this compound include:
System Data: This includes physiological parameters of the animal species being modeled, such as organ volumes, blood flow rates, and tissue composition.
Drug-Specific Data: This includes physicochemical properties of this compound (e.g., molecular weight, pKa, logP) and in vitro data on its metabolism and transport.
Model Structure: The model is constructed as a series of compartments representing different organs and tissues, connected by blood flow.
Model Verification and Validation: The model's predictions are compared with observed in vivo pharmacokinetic data from animal studies to ensure its accuracy.
PBPK models for this compound can be used to:
Simulate drug concentrations in various tissues that may be difficult to measure directly.
Extrapolate pharmacokinetic profiles from one animal species to another, and ultimately to humans.
Investigate potential drug-drug interactions.
The development of a PBPK model is an iterative process, with the model being refined as more data becomes available.
Forensic and Toxicological Analytical Research Applications
Development of Methodologies for Detection and Quantification in Forensic Samples
The development of robust and sensitive analytical methodologies is paramount in forensic toxicology for the accurate detection and quantification of drugs and their metabolites. N-Desmethyl N-Ethyl Doxepin-d3 (B12416610), serving as an internal standard, plays a crucial role in methodologies developed for doxepin (B10761459) and its primary metabolite, N-desmethyldoxepin (nordoxepin). These methods are frequently employed in the analysis of forensic samples such as blood, urine, and hair. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of tricyclic antidepressants like doxepin. nih.govresearchgate.net In these methods, a known amount of the internal standard, such as N-Desmethyl N-Ethyl Doxepin-d3, is added to the biological sample at the beginning of the analytical process. This allows for the correction of any loss of analyte during sample preparation and for variations in instrument response.
For instance, a solid-phase extraction (SPE) method followed by GC-MS has been developed for the quantitation of doxepin and desmethyldoxepin in hair samples, utilizing doxepin-d3 as the internal standard. nih.gov The standard curves for both doxepin and desmethyldoxepin have been shown to be linear over a range of 0.25–20 ng/mg, with a limit of quantitation of 0.25 ng/mg for both analytes. nih.gov
Similarly, LC-MS/MS methods have been developed for the simultaneous determination of doxepin and nordoxepin in plasma. nih.gov These methods often involve liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation and mass spectrometric detection. The use of a deuterated internal standard is critical in these assays to ensure accuracy and precision. nih.gov
Table 1: Exemplary GC-MS Method Parameters for Doxepin and N-Desmethyldoxepin Analysis Using a Deuterated Internal Standard
| Parameter | Value |
|---|---|
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-17 or similar |
| Derivatization | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Ionization Mode | Electron Impact (EI) |
| Monitoring Mode | Selected Ion Monitoring (SIM) |
| Internal Standard | Doxepin-d3 (as a proxy for this compound) |
| Calibration Range | 0.25–20 ng/mg (in hair) |
| Limit of Quantitation | 0.25 ng/mg (in hair) |
This table is generated based on data from published research on doxepin analysis. nih.govresearchgate.net
Analytical Strategies for Post-Mortem Toxicological Investigations
In post-mortem toxicology, the accurate quantification of drugs and their metabolites is essential to determine their potential role in the cause of death. The analysis of post-mortem specimens presents unique challenges, including potential degradation of analytes and the presence of complex matrices. The use of a stable isotope-labeled internal standard like this compound is therefore of utmost importance in post-mortem toxicological investigations involving doxepin. researchgate.netnih.gov
LC-MS/MS is a widely used technique in post-mortem toxicology due to its high sensitivity and selectivity. nih.gov In cases of fatal doxepin poisoning, the concentrations of both doxepin and its active metabolite, N-desmethyldoxepin, are determined in various body fluids and tissues. nih.govoup.com The use of a deuterated internal standard helps to compensate for matrix effects and variations in extraction efficiency, which can be particularly pronounced in post-mortem samples. researchgate.net
Research has shown that the concentration of doxepin and its metabolites can vary significantly between different post-mortem specimens, such as cardiac blood, peripheral blood, and liver tissue. dntb.gov.ua Therefore, the analysis of multiple specimen types is often recommended for a comprehensive toxicological evaluation. nih.gov The internal standard ensures that the quantitative results from these different matrices are comparable and reliable.
Table 2: Doxepin and N-Desmethyldoxepin Concentrations in Post-Mortem Cases
| Specimen | Doxepin Concentration Range (mg/L) | N-Desmethyldoxepin Concentration Range (mg/L) |
|---|---|---|
| Femoral Blood | 0.1 - 7.0 | 0.1 - 5.0 |
| Liver | 5.0 - 150.0 | 2.0 - 50.0 |
| Urine | 0.5 - 20.0 | 0.5 - 30.0 |
This table presents a generalized range of concentrations that may be encountered in post-mortem cases involving doxepin, based on a review of forensic toxicology literature. Actual concentrations can vary widely depending on the case specifics. nih.govresearchgate.net
Quality Control and Inter-Laboratory Proficiency Testing in Forensic Analysis
Quality control (QC) and inter-laboratory proficiency testing are fundamental components of forensic toxicology to ensure the accuracy, reliability, and comparability of analytical results. The use of certified reference materials and internal standards, such as this compound, is integral to a robust quality assurance program.
In daily laboratory practice, QC samples are analyzed alongside casework samples to monitor the performance of the analytical method. These QC samples are prepared with known concentrations of the target analytes and the internal standard. The accuracy and precision of the method are assessed by comparing the measured concentrations of the QC samples against their nominal values.
Inter-laboratory proficiency testing programs involve the analysis of the same blind samples by multiple laboratories. The results are then compared to a consensus value to evaluate the performance of each participating laboratory. The availability and use of common, well-characterized internal standards are crucial for achieving consistency and comparability of results across different laboratories. While specific proficiency testing programs for this compound are not documented, general programs for tricyclic antidepressants would rely on the principles of using appropriate internal standards to ensure accurate quantification.
Bioanalytical Method Transferability for Varied Biological Matrices
The ability to transfer a bioanalytical method from one biological matrix to another (e.g., from blood to urine or hair) is a significant advantage in forensic toxicology. Different matrices may be available in different cases, and each matrix presents its own unique analytical challenges due to varying compositions and potential interferences.
A stable isotope-labeled internal standard like this compound is a critical tool for ensuring the transferability and robustness of an analytical method across different biological matrices. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and extraction efficiencies. By normalizing the analyte response to the internal standard response, the variability introduced by the different matrices can be significantly minimized.
For example, a method validated for the analysis of doxepin in blood using this compound as an internal standard could potentially be adapted for use with urine or tissue homogenates. The validation of the method in the new matrix would still be required, but the presence of the internal standard would greatly facilitate this process by providing a consistent point of reference. The development of extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), is often tailored to the specific matrix to optimize recovery and minimize interferences. nih.govresearchgate.net The consistent performance of the internal standard across these different extraction protocols is a key factor in successful method transfer.
Emerging Research Directions and Methodological Advancements
Integration with High-Throughput Screening Platforms in Analytical Chemistry
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of millions of compounds. jocpr.comazolifesciences.com This acceleration necessitates analytical methods that are not only fast but also highly accurate and reproducible. The integration of mass spectrometry with HTS platforms is a significant advancement, where stable isotope-labeled internal standards play a crucial role. pharmasalmanac.comscdiscoveries.com
In the context of pharmaceutical analysis, HTS can be used to screen for metabolic stability or to identify off-target effects. In such assays, a compound like N-Desmethyl N-Ethyl Doxepin-d3 (B12416610) would be indispensable for the accurate quantification of the target analyte across thousands of samples. Automation and miniaturization, key features of modern HTS, can introduce variability. azolifesciences.compharmasalmanac.com By adding a precise amount of the labeled standard to each sample, researchers can normalize for inconsistencies, ensuring that the data is reliable and allowing for meaningful comparisons between compounds. thermofisher.com The use of robotics and advanced data management systems in HTS further streamlines this process, making the inclusion of internal standards an efficient and integral part of the workflow. scdiscoveries.com
Table 1: Key Technologies in Modern High-Throughput Screening
| Technology | Contribution to Analytical Chemistry | Role of Isotope-Labeled Standards |
|---|---|---|
| Robotics & Automation | Enables processing of thousands of samples simultaneously, reducing manual labor and time. azolifesciences.compharmasalmanac.com | Ensures consistent addition of standards across all plates, maintaining data integrity. |
| Miniaturization | Reduces reagent and sample consumption, lowering costs and allowing for more extensive screening. jocpr.compharmtech.com | Crucial for accurate measurement in low-volume assays where precision is paramount. |
| Advanced Data Analysis | Utilizes AI and machine learning to quickly identify hits and patterns from vast datasets. scdiscoveries.compharmtech.com | Provides the reliable quantitative data needed for algorithms to make accurate predictions. |
| Mass Spectrometry | Offers high sensitivity and selectivity for direct measurement of analytes in complex mixtures. pharmtech.com | Essential for accurate quantification by correcting for matrix effects and ionization variability. nih.gov |
Advances in Automated Sample Preparation for Trace Analysis
The reliability of analytical data, especially at trace levels, is highly dependent on the quality of sample preparation. palsystem.com Manual sample preparation methods are often time-consuming and prone to human error, which can compromise the accuracy of results. nih.gov Recent advancements have focused on the automation of sample preparation workflows, utilizing robotic liquid handling workstations to perform tasks such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govbioanalysis-zone.com
Automated systems like the Andrew+ Pipetting Robot and the PAL System can handle complex, multi-step procedures for numerous samples concurrently, significantly improving throughput and reproducibility. palsystem.com For the trace analysis of pharmaceuticals like Doxepin (B10761459) and its metabolites in biological matrices, an internal standard such as N-Desmethyl N-Ethyl Doxepin-d3 is added at the beginning of the automated workflow. This practice is critical as it accounts for any analyte loss or variability that may occur during the extraction and cleanup steps. thermofisher.com The autoSP3 (automated single-pot solid-phase-enhanced sample preparation) workflow, for instance, integrates all steps from tissue lysis to proteolysis, enabling high-sensitivity analysis of clinical samples. nih.gov The use of a deuterated standard ensures that the final calculated concentration of the analyte is accurate, regardless of minor inconsistencies in the automated process.
Novel Applications in Omics Research (e.g., Metabolomics Profiling)
"Omics" fields, particularly metabolomics, aim to perform a large-scale study of small molecules within a biological system, providing a real-time snapshot of its physiological state. thermofisher.com Mass spectrometry is a cornerstone of metabolomics, but it is susceptible to matrix effects and variations in instrument performance, which can hinder accurate quantification. isolife.nl The use of stable isotope-labeled compounds as internal standards is considered the gold standard to overcome these challenges. thermofisher.comiroatech.com
In a targeted metabolomics study investigating the biochemical pathways affected by Doxepin, this compound could serve as an internal standard for a related metabolite. By spiking the labeled standard into each sample, researchers can correct for variations in extraction efficiency and ion suppression, allowing for accurate comparisons across different patient cohorts or experimental conditions. thermofisher.com This approach improves the quality and reliability of data, which is essential for identifying potential biomarkers and gaining a deeper understanding of disease mechanisms. nih.govtechsciresearch.com The ideal labeled standard should have a minimum mass shift of 3 Da from its unlabeled counterpart to prevent isotopic interference, a criterion that deuterated compounds like this compound fulfill. thermofisher.com
Table 2: Benefits of Isotope-Labeled Internal Standards in Metabolomics
| Benefit | Description |
|---|---|
| Accurate Quantification | Corrects for sample loss during preparation and analytical variability, enabling precise measurement of metabolite concentrations. isolife.nliroatech.com |
| Correction of Matrix Effects | Compensates for the suppression or enhancement of the analyte signal caused by other components in the biological sample. thermofisher.com |
| Improved Reproducibility | Normalizes for variations between samples, batches, and even different laboratories, making results more consistent and comparable. palsystem.comisolife.nl |
| Enhanced Quality Control | Serves as a performance check for the entire analytical workflow, from sample extraction to instrument analysis. iroatech.com |
| Reliable Biomarker Discovery | Increases confidence in the identification of true biological variations by minimizing analytical artifacts. iroatech.com |
Q & A
Q. What methodological approaches are recommended for structural elucidation and purity assessment of N-Desmethyl N-Ethyl Doxepin-d3 in synthetic workflows?
To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity, use reversed-phase liquid chromatography (RP-LC) with diode-array detection (DAD) to quantify impurities, ensuring resolution between cis/trans isomers . Deuterium incorporation should be verified via isotopic abundance analysis using LC-MS/MS, referencing certified standards (e.g., Cerilliant® Doxepin-D3 HCl) .
Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in biological matrices?
Use deuterated analogs (e.g., Doxepin-D3) as internal standards to correct for matrix effects and ionization efficiency. Employ a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) for chromatographic separation. Optimize MS parameters: electrospray ionization (ESI) in positive mode, multiple reaction monitoring (MRM) transitions for parent/product ions (e.g., m/z 318.86 → 234.1), and collision energies calibrated using reference materials . Validate the method per FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. What are the critical considerations for handling and storing this compound to ensure stability?
Store lyophilized standards at –20°C in amber vials to prevent photodegradation. For solutions, use methanol (HPLC-grade) to avoid hydrolysis and aliquot to minimize freeze-thaw cycles. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) via LC-UV to detect degradation products (e.g., N-oxide derivatives) .
Advanced Research Questions
Q. How can researchers resolve conflicting data in metabolite identification studies involving this compound?
Discrepancies between in vitro (microsomal assays) and in vivo (urine/blood) metabolite profiles require orthogonal validation. For example, use hydrogen/deuterium exchange (HDX) MS to distinguish endogenous metabolites from deuterated artifacts. Cross-validate findings with synthetic reference standards (e.g., N-Desmethyl Doxepin-d3 HCl) and computational tools (e.g., Mass Frontier) for fragmentation pattern matching . Case Study: In N-ethyl hexedrone research, only one of five predicted metabolites was detected in vivo, highlighting the need for iterative hypothesis testing .
Q. What strategies are effective for addressing batch-to-batch variability in deuterated internal standards during pharmacokinetic studies?
Implement isotopic purity checks via NMR and LC-MS to quantify residual protiated impurities. Use isotope dilution mass spectrometry (IDMS) with gravimetrically prepared calibrators to minimize quantification bias. For inter-laboratory reproducibility, adhere to ISO/IEC 17025 guidelines for reference material certification and document lot-specific correction factors .
Q. How should researchers design experiments to investigate the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound in preclinical models?
Use a crossover study design with dose-ranging (e.g., 0.1–10 mg/kg) in rodent models. Collect serial plasma samples for LC-MS/MS analysis and correlate drug exposure (AUC) with behavioral endpoints (e.g., forced swim test for antidepressant activity). Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability and identify covariate effects (e.g., CYP2D6 polymorphism) .
Q. What analytical frameworks are recommended for reconciling contradictory findings in receptor binding assays involving deuterated tricyclic antidepressants?
Perform competitive radioligand binding assays (e.g., H-imipramine displacement) with varying pH and temperature to assess deuterium-induced conformational changes. Use molecular dynamics (MD) simulations to model deuterium’s impact on ligand-receptor hydrogen bonding. Discrepancies may arise from altered lipophilicity (logP) due to isotopic substitution, requiring octanol-water partition coefficient measurements .
Methodological Guidance
- Reproducibility: Document all experimental parameters (e.g., column lot numbers, MS source temperatures) to enable replication .
- Data Contradictions: Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .
- Ethical Compliance: Follow NIH guidelines for deuterated compound disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
